7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid
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Overview
Description
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid, often involves the construction of the benzofuran ring through various cyclization methods. One common approach is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis have been developed to enhance the efficiency and reduce the reaction time . These methods are optimized for large-scale production, ensuring that the compound can be produced in sufficient quantities for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran-4-carboxaldehyde, while reduction of the carboxylic acid group can produce benzofuran-4-methanol.
Scientific Research Applications
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its biological activity. The compound can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell proliferation pathways . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid: Lacks the hydroxyl group, which may reduce its biological activity.
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, which may alter its reactivity and biological properties.
2,2-Dimethyl-2,3-dihydro-1-benzofuran-4-methanol: Contains a hydroxyl group instead of a carboxylic acid group, which may affect its solubility and reactivity.
Uniqueness
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which contribute to its diverse reactivity and biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
7-hydroxy-2,2-dimethyl-3H-1-benzofuran-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-7-6(10(13)14)3-4-8(12)9(7)15-11/h3-4,12H,5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXPEQYBAUQUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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